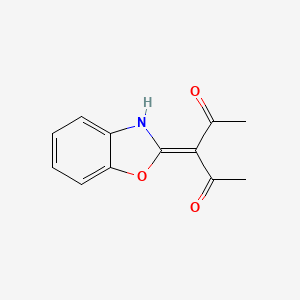![molecular formula C12H11BrN4OS B7788206 1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea](/img/structure/B7788206.png)
1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the PubChem Compound Identifier (CID) 5480254 is known as 4-Fluoronitrobenzene. It is an organic compound with the molecular formula C6H4FNO2. This compound is one of the three isomeric fluoronitrobenzenes and is characterized by a yellow oil appearance .
Méthodes De Préparation
4-Fluoronitrobenzene is typically prepared from 4-nitrochlorobenzene using the Halex process. The reaction involves the substitution of a chlorine atom with a fluorine atom using potassium fluoride (KF) as the reagent. The reaction can be represented as follows: [ \text{O}_2\text{NC}_6\text{H}_4\text{Cl} + \text{KF} \rightarrow \text{O}_2\text{NC}_6\text{H}_4\text{F} + \text{KCl} ] This method is widely used in industrial production due to its efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
4-Fluoronitrobenzene undergoes various types of chemical reactions, including:
Reduction: It can be hydrogenated to produce 4-fluoroaniline, which is a precursor to the fungicide fluoroimide.
Substitution: The presence of the electron-withdrawing nitro group makes the fluoride a good leaving group.
Common reagents used in these reactions include hydrogen gas for reduction and phenoxide for substitution reactions. The major products formed from these reactions are 4-fluoroaniline and mononitrodiphenylether, respectively .
Applications De Recherche Scientifique
4-Fluoronitrobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: 4-Fluoroaniline, a reduction product of 4-fluoronitrobenzene, is used in the synthesis of fluoroimide, a fungicide with medical applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-fluoronitrobenzene involves its ability to undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group. This makes the fluorine atom a good leaving group, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .
Comparaison Avec Des Composés Similaires
4-Fluoronitrobenzene can be compared with other isomeric fluoronitrobenzenes, such as 2-fluoronitrobenzene and 3-fluoronitrobenzene. The uniqueness of 4-fluoronitrobenzene lies in its specific position of the fluorine and nitro groups on the benzene ring, which influences its reactivity and applications. Similar compounds include:
2-Fluoronitrobenzene: Another isomer with the fluorine and nitro groups in different positions.
3-Fluoronitrobenzene: An isomer with the fluorine and nitro groups in yet another arrangement.
4-Nitrochlorobenzene: The precursor used in the synthesis of 4-fluoronitrobenzene.
These comparisons highlight the unique properties and applications of 4-fluoronitrobenzene in various fields.
Propriétés
IUPAC Name |
1-[(5-bromo-2-oxoindol-3-yl)amino]-3-prop-2-enylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c1-2-5-14-12(19)17-16-10-8-6-7(13)3-4-9(8)15-11(10)18/h2-4,6H,1,5H2,(H2,14,17,19)(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJVLFMGSZVEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=S)NNC1=C2C=C(C=CC2=NC1=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(4-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B7788130.png)
![N-[(Z)-(5-methoxy-1H-indol-3-yl)methylideneamino]-4-(1-methylindol-3-yl)butanamide](/img/structure/B7788138.png)
![(5E)-2-[2-(2-hydroxyethyl)piperidin-1-yl]-5-{[4-(methylsulfanyl)phenyl]methylidene}-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B7788139.png)
![sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B7788146.png)


![2-[1-(1H-1,2,4-triazol-5-ylamino)ethylidene]indene-1,3-dione](/img/structure/B7788180.png)
![2-[1-(3,5-dichloroanilino)ethylidene]indene-1,3-dione](/img/structure/B7788186.png)
![methyl 3-(1H-indol-3-yl)-2-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enamido]propanoate](/img/structure/B7788192.png)


![2-[(4-nitroanilino)methylidene]indene-1,3-dione](/img/structure/B7788229.png)
![1H-1,4-Diazepine, 1-[(2,4-dichlorophenyl)methyl]hexahydro-](/img/structure/B7788237.png)
